molecular formula C10H9NO4 B8641860 2,6-Dimethoxybenzoyl isocyanate CAS No. 4340-40-3

2,6-Dimethoxybenzoyl isocyanate

Cat. No. B8641860
Key on ui cas rn: 4340-40-3
M. Wt: 207.18 g/mol
InChI Key: RVIZNYIWLZDUJR-UHFFFAOYSA-N
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Patent
US04452631

Procedure details

A 167 g. portion of 2,6-dimethoxybenzamide was slurried in 2 l. of toluene under a nitrogen atmosphere. To this solution was added 145 g. of oxalyl chloride over a one hour period. The solution was heated to 60° C. and maintained at this temperature overnight. HCl was allowed to escape while attempting to prevent water from condensing and going into the reaction mixture. Nitrogen was bubbled subsurface through a gas inlet tube while heating the reaction mixture at reflux (about 110° C.) for 11/2 hours. As stirring continued, the mixture was allowed to come to about 30° C. The solution was filtered through infusorial earth while maintaining a nitrogen atmosphere and the solvent was removed in vacuo. Yield 185 g. (97%). The oil was then stored under nitrogen.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:11]=[CH:10][CH:9]=[C:8]([O:12][CH3:13])[C:4]=1[C:5]([NH2:7])=[O:6].C1(C)C=CC=CC=1.C(Cl)(=O)[C:22](Cl)=[O:23].Cl>O>[CH3:13][O:12][C:8]1[CH:9]=[CH:10][CH:11]=[C:3]([O:2][CH3:1])[C:4]=1[C:5]([N:7]=[C:22]=[O:23])=[O:6]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=C(C(=O)N)C(=CC=C1)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
As stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To this solution was added 145 g
TEMPERATURE
Type
TEMPERATURE
Details
maintained at this temperature overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
from condensing
CUSTOM
Type
CUSTOM
Details
Nitrogen was bubbled subsurface through a gas inlet tube
TEMPERATURE
Type
TEMPERATURE
Details
while heating the reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
at reflux (about 110° C.) for 11/2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
to come to about 30° C
FILTRATION
Type
FILTRATION
Details
The solution was filtered through infusorial earth
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining a nitrogen atmosphere
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo

Outcomes

Product
Name
Type
Smiles
COC1=C(C(=O)N=C=O)C(=CC=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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